Kinase Inhibition Potency: The 6‑Ethoxy‑5‑Fluoropyridine Moiety Is Essential for Nanomolar Activity
In a patent describing potent RET kinase inhibitors, the specific compound containing the (6‑ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid‑derived fragment achieved an IC₅₀ of < 10 nM against wild‑type RET kinase [REFS‑1]. Closely related analogs lacking the 6‑ethoxy substitution or with alternative alkoxy groups (e.g., methoxy) showed significantly reduced potency, with IC₅₀ values > 100 nM in the same assay [REFS‑1]. This demonstrates that the precise ethoxy substitution is not merely a solubility handle but a critical driver of target engagement.
| Evidence Dimension | In vitro RET kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | < 10 nM (for the fragment‑derived inhibitor) |
| Comparator Or Baseline | Analog with 6‑methoxy substitution: > 100 nM |
| Quantified Difference | > 10‑fold improvement in potency |
| Conditions | Biochemical kinase assay with recombinant RET kinase |
Why This Matters
This >10‑fold potency difference is a go/no‑go criterion in drug discovery programs targeting RET‑driven cancers; procuring the correct boronic acid building block directly enables the synthesis of clinically relevant lead compounds.
- [1] Eureka | Patsnap. (2016). Pyridine derivatives as rearranged during transfection (RET) kinase inhibitors. Patent WO2016148113A1. View Source
